4-Bromo-2-fluorobenzenesulfonyl chloride
Overview
Description
4-Bromo-2-fluorobenzenesulfonyl chloride is a chemical compound that is part of the benzenesulfonyl chloride family, which are commonly used as intermediates in the synthesis of various organic compounds. Although the specific compound is not directly studied in the provided papers, related compounds with bromo, fluoro, and sulfonyl chloride groups have been investigated for their potential use in organic synthesis and as intermediates for pharmaceuticals and other chemicals.
Synthesis Analysis
The synthesis of related compounds, such as 2-bromobenzenesulfonyl chlorides, has been explored through nickel-catalyzed carbonylation reactions with alkynes to produce thiochromenones . Another study reports the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride through a series of reactions starting from bis(4-amino-2chlorophenyl) disulfide, using the Schiemann reaction, oxychlorination, and nitration . These methods highlight the versatility of halogenated benzenesulfonyl chlorides in chemical synthesis.
Molecular Structure Analysis
The molecular structure of halogenated benzenesulfonyl chlorides, such as 2-fluorobenzoyl chloride, has been studied using gas electron diffraction and quantum chemical calculations . These compounds exhibit non-planar conformers, with the anti conformer generally being the lower energy state. The presence of halogen atoms influences the molecular geometry and conformational behavior, which is crucial for understanding the reactivity and properties of these molecules.
Chemical Reactions Analysis
Chemical reactions involving halogenated benzenesulfonyl chlorides are diverse. For instance, 4-bromobenzenesulfonyl chloride can react with 4-ethoxyaniline to form intermediates for enzyme inhibition studies . The reactivity of these compounds under different conditions, such as photoreduction, has also been investigated, demonstrating their potential in nucleophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenesulfonyl chlorides are influenced by the presence of halogen substituents, which can affect bond distances, molecular conformations, and the overall stability of the compounds . These properties are essential for the practical application of these compounds in synthesis and for predicting their behavior in various chemical environments.
Scientific Research Applications
Activation in Polymer Supports
4-Fluorobenzenesulfonyl chloride, a related compound, has been used as an activating agent for covalent attachment of biologicals to various solid supports. This method, which involves reacting with hydroxyl groups to form 4-fluorobenzenesulfonate leaving groups, has potential applications in therapeutic bioselective separation processes (Chang et al., 1992).
Pd-Catalysed Arylation in Organic Chemistry
2-, 3- and 4-bromobenzenesulfonyl chlorides have been effectively used for Pd-catalysed desulfitative arylation, forming arylated heteroarenes without cleaving C-Br bonds. These reactions are significant for regioselective arylations and further transformations in organic synthesis (Skhiri et al., 2015).
Applications in Photochemistry
4-Bromonitrobenzene, closely related to 4-bromo-2-fluorobenzenesulfonyl chloride, demonstrates interesting photochemical reactions. In aqueous solutions, it forms 4-chloronitrobenzene upon irradiation, involving radical intermediates. This process is significant for understanding photochemical substitution mechanisms (Wubbels et al., 1988).
Synthesis of Novel Compounds
o-Halo-substituted benzenesulfonyl chlorides are used to synthesize 1,2,4-benzothiadiazine-1,1-dioxides under mild conditions. These compounds, formed through base-promoted reactions, highlight the versatility of halogenated benzenesulfonyl chlorides in organic synthesis (Cherepakha et al., 2011).
Synthesis of Pesticides
2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a derivative, is utilized in synthesizing intermediates for pesticides. Its synthesis demonstrates the utility of halogenated benzenesulfonyl chlorides in agricultural chemistry (Du et al., 2005).
Safety And Hazards
properties
IUPAC Name |
4-bromo-2-fluorobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO2S/c7-4-1-2-6(5(9)3-4)12(8,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYBZLRIUHNRQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371265 | |
Record name | 4-Bromo-2-fluorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluorobenzenesulfonyl chloride | |
CAS RN |
216159-03-4 | |
Record name | 4-Bromo-2-fluorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-fluorobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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